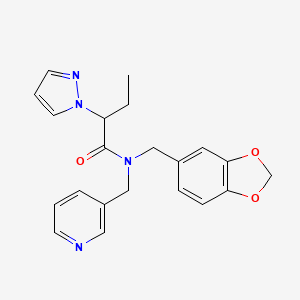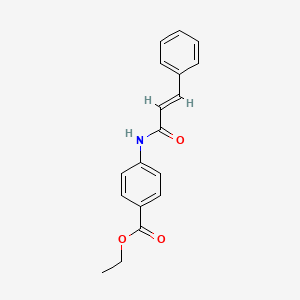![molecular formula C17H18N2O B5687344 N-[4-(dimethylamino)phenyl]-3-phenylacrylamide](/img/structure/B5687344.png)
N-[4-(dimethylamino)phenyl]-3-phenylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(dimethylamino)phenyl]-3-phenylacrylamide, also known as DPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPA belongs to the class of acrylamide derivatives, which are widely used in the synthesis of polymers, as well as in the pharmaceutical industry.
Mécanisme D'action
The mechanism of action of N-[4-(dimethylamino)phenyl]-3-phenylacrylamide is not fully understood. However, studies have suggested that N-[4-(dimethylamino)phenyl]-3-phenylacrylamide exerts its anticancer activity by inducing apoptosis, or programmed cell death, in cancer cells. N-[4-(dimethylamino)phenyl]-3-phenylacrylamide has also been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-[4-(dimethylamino)phenyl]-3-phenylacrylamide exhibits low toxicity and is well-tolerated in vivo. N-[4-(dimethylamino)phenyl]-3-phenylacrylamide has been found to accumulate in cancer cells, making it a potential candidate for targeted drug delivery. Additionally, N-[4-(dimethylamino)phenyl]-3-phenylacrylamide has been found to possess antioxidant properties, which may contribute to its anticancer activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[4-(dimethylamino)phenyl]-3-phenylacrylamide in lab experiments is its versatility. N-[4-(dimethylamino)phenyl]-3-phenylacrylamide can be easily modified to incorporate different functional groups, making it a useful building block for the synthesis of various compounds. Additionally, N-[4-(dimethylamino)phenyl]-3-phenylacrylamide exhibits low toxicity, making it a safer alternative to other compounds that may be more toxic.
One of the limitations of using N-[4-(dimethylamino)phenyl]-3-phenylacrylamide in lab experiments is its cost. N-[4-(dimethylamino)phenyl]-3-phenylacrylamide is a relatively expensive compound, which may limit its use in certain experiments. Additionally, the synthesis of N-[4-(dimethylamino)phenyl]-3-phenylacrylamide requires specialized equipment and expertise, which may make it difficult for some researchers to obtain.
Orientations Futures
For the study of N-[4-(dimethylamino)phenyl]-3-phenylacrylamide include the development of new drug candidates and the use of N-[4-(dimethylamino)phenyl]-3-phenylacrylamide in the development of new materials.
Méthodes De Synthèse
The synthesis of N-[4-(dimethylamino)phenyl]-3-phenylacrylamide involves the reaction between 4-(dimethylamino)benzaldehyde and phenylacetic acid, followed by the addition of acryloyl chloride. The resulting product is then purified using column chromatography to obtain pure N-[4-(dimethylamino)phenyl]-3-phenylacrylamide.
Applications De Recherche Scientifique
N-[4-(dimethylamino)phenyl]-3-phenylacrylamide has been extensively studied for its potential applications in various scientific fields. In the field of organic chemistry, N-[4-(dimethylamino)phenyl]-3-phenylacrylamide has been used as a building block for the synthesis of various compounds, including fluorescent probes and molecular sensors.
In the field of medicinal chemistry, N-[4-(dimethylamino)phenyl]-3-phenylacrylamide has been investigated for its potential as a drug candidate. Studies have shown that N-[4-(dimethylamino)phenyl]-3-phenylacrylamide exhibits potent anticancer activity by inhibiting the growth of cancer cells. Additionally, N-[4-(dimethylamino)phenyl]-3-phenylacrylamide has been found to possess antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
(E)-N-[4-(dimethylamino)phenyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-19(2)16-11-9-15(10-12-16)18-17(20)13-8-14-6-4-3-5-7-14/h3-13H,1-2H3,(H,18,20)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFZPKIWMRETSQ-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-N-(4-Dimethylaminophenyl)-3-phenylpropenamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S*,5R*)-N-benzyl-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5687267.png)
![1-{[1-benzyl-3-(tetrahydro-2H-pyran-4-yl)-1H-1,2,4-triazol-5-yl]methyl}-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5687280.png)
![2-propyl-N-{2-[2-(3-pyridinyl)-1,3-thiazol-4-yl]ethyl}-1,3-thiazole-4-carboxamide](/img/structure/B5687288.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B5687293.png)
![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-methoxybenzamide](/img/structure/B5687296.png)
![N-[(3R*,4S*)-4-cyclopropyl-1-(5-methyl-1,3,4-thiadiazol-2-yl)-3-pyrrolidinyl]-1-(methoxymethyl)cyclobutanecarboxamide](/img/structure/B5687308.png)
![(1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5687313.png)
![4-{4-[3-(trifluoromethyl)phenoxy]piperidin-1-yl}pyrimidine](/img/structure/B5687321.png)
![5-methyl-1-propyl-N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}-1H-pyrazole-4-carboxamide](/img/structure/B5687323.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propanamide](/img/structure/B5687326.png)
![3-(benzyloxy)-1-[(2,4-dichlorophenoxy)acetyl]azetidine](/img/structure/B5687348.png)
![2-(4-piperidin-3-ylbenzoyl)-2-azaspiro[4.4]nonane](/img/structure/B5687349.png)

